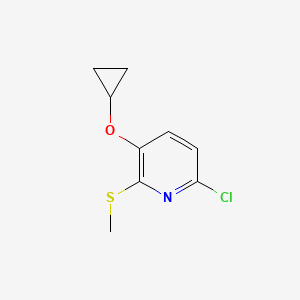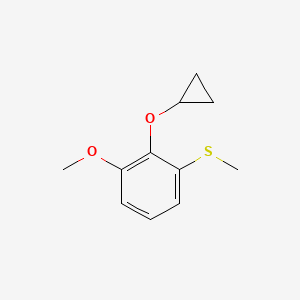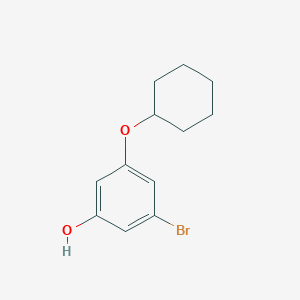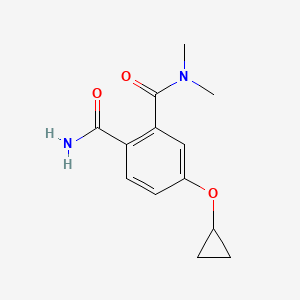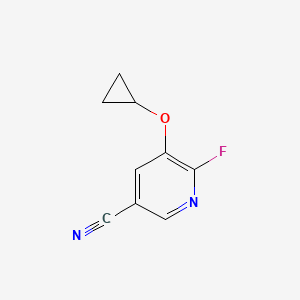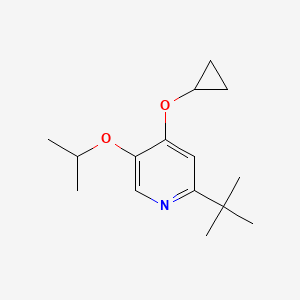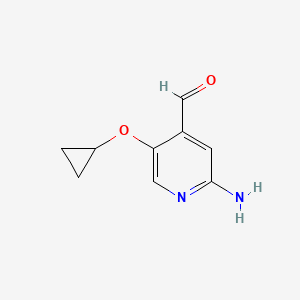
5-Chloro-4-cyclopropoxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-cyclopropoxypicolinic acid: is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol It is a derivative of picolinic acid, which is a pyridine carboxylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-cyclopropoxypicolinic acid typically involves the cyclopropanation of a suitable precursor followed by chlorination and subsequent functional group modifications. One common method involves the use of cyclopropyl bromide and a suitable picolinic acid derivative under basic conditions to form the cyclopropoxy group. The chlorination step can be achieved using thionyl chloride or similar chlorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloro-4-cyclopropoxypicolinic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-4-cyclopropoxypicolinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new biochemical assays or as a probe to study enzyme functions.
Medicine: The compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of agrochemicals, pharmaceuticals, and other high-value products.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-2-picolinic acid
- 4-Chloro-2-picolinic acid
- 6-Hydroxy-5-chloro-2-picolinic acid
Comparison: 5-Chloro-4-cyclopropoxypicolinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This differentiates it from other picolinic acid derivatives, which may lack this functional group. The cyclopropoxy group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C9H8ClNO3 |
|---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
5-chloro-4-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-6-4-11-7(9(12)13)3-8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI-Schlüssel |
UEJKPIRDHGNRDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




